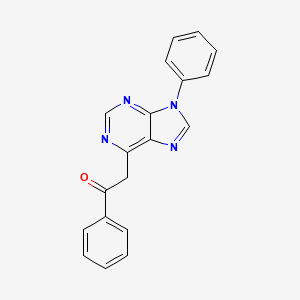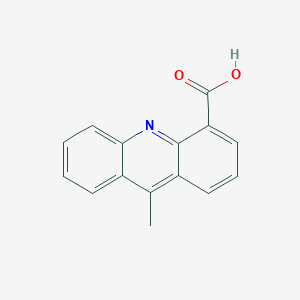![molecular formula C5H6N4O2 B12906294 2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione CAS No. 94129-38-1](/img/structure/B12906294.png)
2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the ring .
科学的研究の応用
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as thermal stability and conductivity .
作用機序
The mechanism of action of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole: Shares the triazole ring structure but differs in the arrangement of nitrogen atoms.
Triazolothiadiazine: A hybrid compound with both triazole and thiadiazine rings, exhibiting unique pharmacological properties .
Uniqueness
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
94129-38-1 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.13 g/mol |
IUPAC名 |
6-methyl-1H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-5,7-dione |
InChI |
InChI=1S/C5H6N4O2/c1-7-4(10)8-2-6-3-9(8)5(7)11/h2H,3H2,1H3 |
InChIキー |
JPNVYEPVLZSDCP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N2CN=CN2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)

![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)

